molecular formula C20H24N2O2 B029133 N,N'-Diphenylsuberamide CAS No. 14354-86-0

N,N'-Diphenylsuberamide

Cat. No. B029133
CAS RN: 14354-86-0
M. Wt: 324.4 g/mol
InChI Key: QOSWSNDWUATJBJ-UHFFFAOYSA-N
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Description

“N,N’-Diphenylsuberamide” is an intermediate in the production of Suberoylanilide Hydroxamic Acid . It is also available in a deuterated form, known as “N,N’-Diphenylsuberamide-d10”, which is useful in organic synthesis .


Molecular Structure Analysis

The molecular formula of “N,N’-Diphenylsuberamide” is C20H24N2O2 . The structure of this compound is not planar; the aryl and carbamate moieties are orthogonal .


Chemical Reactions Analysis

While specific chemical reactions involving “N,N’-Diphenylsuberamide” are not available, it’s worth noting that amide bonds, such as the one in “N,N’-Diphenylsuberamide”, are fundamental in many chemical reactions. They are often formed through the application of a suitable coupling agent .


Physical And Chemical Properties Analysis

“N,N’-Diphenylsuberamide” is a solid that is soluble in DMSO and Dimethylformamide . Its molecular weight is 324.42 .

Scientific Research Applications

  • Antihistamine or Antispasmodic Potential : A study by Demers and Jenkins (1952) suggests that N,N'-Diphenylsuberamide could be a potential antihistamine or antispasmodic (Demers & Jenkins, 1952).

  • Polypropylene Nucleating Agent : N,N′-diphenyl bisamide compounds, including N,N'-Diphenylsuberamide, have been identified as β-nucleating agents for isotactic polypropylene, enhancing its crystalline structure. This was highlighted in a study by Lu and Dou (2009) (Lu & Dou, 2009).

  • Electrochromic and Electrofluorescent Applications : Sun et al. (2016) found that N,N'-Diphenylsuberamide can be used in highly stable electrochromic and electrofluorescent polyamides, offering excellent solubility and thermal stability (Sun et al., 2016).

  • Lanthanide Coordination Compounds : In the field of lanthanide coordination compounds, N-(diphenylphosphoryl)benzamide, a related compound, plays a key role. Its structure and polymeric framework were explored by Kariaka et al. (2014) (Kariaka et al., 2014).

  • Antibacterial and Antifungal Activities : Limban et al. (2020) investigated new derivatives of N,N'-Diphenylsuberamide, which showed promising antibacterial and antifungal activities (Limban et al., 2020).

  • Herbicidal Effect : Diphenamid, a related compound, has been studied for its herbicidal effects. For instance, Deli and Warren (1970) reported its impact on the root and shoot growth of oats seedlings (Deli & Warren, 1970).

Safety And Hazards

“N,N’-Diphenylsuberamide” is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

While specific future directions for “N,N’-Diphenylsuberamide” are not available, it’s worth noting that there is growing interest in the field of ALD (Atomic Layer Deposition) and ALD-type reactions, which could potentially expand applications for compounds like "N,N’-Diphenylsuberamide" .

properties

IUPAC Name

N,N'-diphenyloctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWSNDWUATJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574170
Record name N~1~,N~8~-Diphenyloctanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diphenylsuberamide

CAS RN

14354-86-0
Record name N~1~,N~8~-Diphenyloctanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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